
(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile is an organic compound that features both an aniline and a benzimidazole moiety. Compounds containing these functional groups are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile typically involves the condensation of an appropriate benzimidazole derivative with an aniline derivative under specific conditions. Common reagents might include bases such as potassium carbonate or sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.
Reduction: Reduction reactions could lead to the formation of amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could modify the aniline or benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Conditions might include the use of strong acids or bases, and solvents like acetonitrile or ethanol.
Major Products
The major products would depend on the specific reactions and conditions used, but could include various substituted aniline or benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, compounds with benzimidazole moieties are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinally, such compounds might be investigated for their potential as anticancer, antiviral, or antimicrobial agents.
Industry
In industry, these compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for (E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: can be compared with other benzimidazole derivatives, such as benzimidazole itself or 2-aminobenzimidazole.
Aniline derivatives: like aniline or N-phenylbenzamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(E)-3-anilino-2-(1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-10-12(11-18-13-6-2-1-3-7-13)16-19-14-8-4-5-9-15(14)20-16/h1-9,11,18H,(H,19,20)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDBNQHZEBLDEW-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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